molecular formula C21H26ClN3O3S2 B2954134 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1216955-04-2

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No.: B2954134
CAS No.: 1216955-04-2
M. Wt: 468.03
InChI Key: DNTFSUFIOJJSOO-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a phenylsulfonyl acetamide scaffold and a diethylaminoethyl side chain. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and anticancer activity . The diethylaminoethyl substituent introduces basicity, which may enhance solubility and pharmacokinetic profiles, while the hydrochloride salt form ensures stability and improved bioavailability .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-3-23(4-2)14-15-24(21-22-18-12-8-9-13-19(18)28-21)20(25)16-29(26,27)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFSUFIOJJSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related benzothiazole and thiazole derivatives, emphasizing key differences in substituents, synthesis, and biological activity:

Compound Name Core Structure Key Substituents Biological Activity Synthetic Method
Target Compound
N-(Benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride
Benzothiazole - Phenylsulfonyl acetamide
- Diethylaminoethyl side chain (hydrochloride salt)
Likely kinase inhibition (inferred from analogues); improved solubility due to HCl Likely carbodiimide-mediated coupling (e.g., EDC/HOBt)
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12a) Thiazole - Phenylsulfonyl acetamide
- Chloromethyl group
Anticancer (exact target unspecified) EDC/HOBt-mediated coupling of 2-amino-4-(chloromethyl)thiazole with phenylsulfonyl acetic acid
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole - 2,6-Dichlorophenyl acetamide Structural mimic of benzylpenicillin; potential antibacterial Carbodiimide coupling (EDC) in dichloromethane
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole - Nitro group
- Thiadiazole-thioacetamide
VEGFR-2 inhibition (IC₅₀ = 0.09 µM); antiangiogenic and antitumor Nucleophilic substitution of chlorides with thiols under basic conditions
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride Benzothiazole - Ethylsulfonyl benzamide
- Dimethylaminoethyl side chain (hydrochloride salt)
Unspecified, but diethylaminoethyl likely enhances CNS penetration Amide coupling using carbodiimide reagents

Key Comparative Insights

Substituent Impact on Activity: The phenylsulfonyl group in the target compound and 12a is associated with electron-withdrawing effects, which may stabilize interactions with kinase ATP-binding pockets (e.g., VEGFR-2) . Diethylaminoethyl/dimethylaminoethyl groups (target compound and ) improve solubility and bioavailability via protonation at physiological pH, a feature absent in dichlorophenyl or nitro-substituted analogues .

The target compound’s hydrochloride salt likely enhances solubility compared to neutral analogues like 6d .

Synthesis Methods :

  • Most analogues employ carbodiimide-mediated coupling (EDC/HOBt or EDC/TEA) for amide bond formation .
  • Substituent-specific steps (e.g., chloromethylation in 12a or nitro-group introduction in 6d ) highlight the versatility of benzothiazole/thiazole scaffolds.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 6d 12a 2,6-Dichlorophenyl Derivative
Molecular Weight ~500 g/mol (estimated) 483.52 g/mol 352.83 g/mol 302.16 g/mol
Solubility High (HCl salt) Moderate (neutral) Low (chloromethyl) Moderate (neutral)
LogP (Predicted) ~2.5 (diethylaminoethyl) 3.1 (nitro group) 2.8 (phenylsulfonyl) 3.5 (dichlorophenyl)
Bioavailability Enhanced (cationic salt) Limited (neutral) Limited Moderate

Research Findings and Implications

  • Kinase Inhibition : Benzothiazole derivatives like 6d and the target compound are promising kinase inhibitors due to their planar aromatic cores and sulfonyl/amide hydrogen-bonding motifs.
  • Antibacterial Potential: Thiazole acetamides with dichlorophenyl groups and penicillin-like structures warrant further exploration for antibiotic resistance.
  • Synthetic Flexibility: The target compound’s synthesis can leverage established carbodiimide protocols, with modifications for diethylaminoethyl and phenylsulfonyl groups .

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